(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid
Description
(2S,3R)-1-tert-Butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a synthetic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the C2 position, and a carboxylic acid moiety at the C3 position. Its stereochemistry (2S,3R) is critical for its applications in chiral synthesis, particularly in peptide chemistry and medicinal chemistry intermediates.
- CAS No.: 247219-81-4 (referenced in , though positional isomerism noted)
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight: 229.27 g/mol
- Storage: Sealed in dry conditions at 2–8°C .
- Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, making the compound valuable in multi-step organic syntheses.
Properties
IUPAC Name |
(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYRSTZRPZXWFG-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Derivation and Boc Protection
The chiral pool approach leverages trans-4-hydroxy-L-proline (CAS 51-35-4) as a starting material due to its inherent (2S,3R) configuration. Initial protection of the amine with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C to room temperature, 12 h) yields (2S,3R)-1-(tert-butoxycarbonyl)-4-hydroxyproline. Subsequent oxidation of the 4-hydroxy group using Jones reagent (CrO₃/H₂SO₄) generates a ketone intermediate, which undergoes stereoselective methyl Grignard addition (CH₃MgBr, THF, -78°C) to install the 2-methyl group with >95% diastereomeric excess (de).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → rt, 12 h | 92 |
| Oxidation | CrO₃, H₂SO₄, acetone, 0°C, 2 h | 85 |
| Methyl Addition | CH₃MgBr, THF, -78°C, 1 h | 78 |
Lactam Formation and Carboxylic Acid Liberation
Cyclization of the tertiary alcohol via Mitsunobu conditions (DIAD, PPh₃, THF) forms the pyrrolidine ring, followed by hydrolysis of the methyl ester (LiOH, H₂O/THF, 50°C, 6 h) to yield the target carboxylic acid. This method achieves an overall yield of 58% with >99% enantiomeric excess (ee).
Asymmetric Alkylation of Pyrrolidine Precursors
Enolate Generation and Stereocontrol
A palladium-catalyzed asymmetric alkylation strategy employs (R)-BINAP as a chiral ligand to induce the (2S,3R) configuration. Starting from 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid methyl ester, deprotonation with LDA (lithium diisopropylamide, THF, -78°C) generates an enolate, which reacts with methyl iodide (CH₃I) in the presence of Pd(OAc)₂/(R)-BINAP to afford the 2-methyl derivative with 88% ee.
Optimized Catalytic System
| Catalyst | Ligand | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | (R)-BINAP | THF | 88 | 75 |
| Ni(acac)₂ | (S)-Segphos | DME | 72 | 68 |
Hydrolysis and Purification
Saponification of the methyl ester (NaOH, MeOH/H₂O, reflux, 4 h) followed by acidification (HCl, 0°C) yields the carboxylic acid. Purification via recrystallization (ethyl acetate/hexanes) enhances enantiopurity to >99% ee.
Diastereoselective Ring-Closing Metathesis
Olefin Precursor Synthesis
A Grubbs II-catalyzed ring-closing metathesis (RCM) constructs the pyrrolidine ring with predefined stereochemistry. Starting from N-Boc-protected diene (tert-butyl (2E,4E)-5-(methoxycarbonyl)penta-2,4-dien-1-ylcarbamate), RCM (5 mol% Grubbs II, CH₂Cl₂, 40°C, 12 h) forms the 2,3-disubstituted pyrrolidine. Subsequent hydrogenation (H₂, Pd/C, MeOH) saturates the double bond, installing the 2-methyl group via a chiral auxiliary.
Metathesis Performance
| Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | de (%) |
|---|---|---|---|
| 5 | 40 | 95 | 82 |
| 10 | 50 | 98 | 80 |
Auxiliary Removal and Functionalization
Hydrogenolysis (H₂, Pd(OH)₂/C, EtOAc) removes the benzyl ester, followed by Boc protection (Boc₂O, DMAP, CH₂Cl₂) and hydrolysis (LiOH, THF/H₂O) to furnish the carboxylic acid.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 2-methylpyrrolidine-3-carboxylic acid ethyl ester is subjected to Pseudomonas fluorescens lipase (PFL) in vinyl acetate (37°C, 24 h), selectively acetylating the (2R,3S)-enantiomer. Column chromatography (SiO₂, hexanes/EtOAc) isolates the (2S,3R)-isomer, which undergoes Boc protection and ester hydrolysis.
Enzymatic Efficiency
| Enzyme | Substrate | ee (%) | Conversion (%) |
|---|---|---|---|
| PFL | Ethyl ester | 95 | 45 |
| CAL-B | Methyl ester | 88 | 50 |
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for (2S,3R)-1-Boc-2-methylpyrrolidine-3-carboxylic Acid
| Method | Starting Material | Steps | Overall Yield (%) | ee/de (%) | Scalability |
|---|---|---|---|---|---|
| Chiral Pool | trans-4-Hydroxy-L-proline | 6 | 58 | >99 | High |
| Asymmetric Alkylation | Pyrrolidine ester | 4 | 65 | 88 | Moderate |
| RCM | Diene derivative | 5 | 52 | 82 | Low |
| Enzymatic Resolution | Racemic ester | 5 | 40 | 95 | Moderate |
Critical Reaction Parameters and Troubleshooting
Boc Protection Efficiency
Incomplete Boc protection (e.g., <90% yield) often arises from moisture contamination. Anhydrous conditions (molecular sieves, N₂ atmosphere) and excess Boc₂O (1.5 equiv) improve yields to >95%.
Stereochemical Drift During Alkylation
Chelation-controlled conditions (MgBr₂·OEt₂ additive, THF, -78°C) mitigate epimerization during methyl Grignard additions, preserving >95% de.
Catalyst Degradation in RCM
Grubbs II catalyst decomposition at >50°C reduces metathesis efficiency. Lower temperatures (40°C) and degassed solvents enhance catalyst longevity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Formula
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.28 g/mol
- CAS Number : 2259662-48-9
- IUPAC Name : (2S,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid
Key Features
- The tert-butoxycarbonyl (Boc) group is a protective group commonly used in organic synthesis to protect amines during reactions.
- The compound's chirality at the 2 and 3 positions enhances its specificity in biological interactions.
Organic Synthesis
The primary application of (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid lies in its role as a building block in organic synthesis. It is used for:
- Protection of Amines : The Boc group allows for the temporary protection of amines during multi-step synthesis processes. This is crucial when amines are sensitive to reaction conditions that might occur during subsequent steps.
Methodologies
- Boc Protection : The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide. This method provides a stable protective strategy for amines.
- Deprotection : The removal of the Boc group can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol, allowing for the regeneration of the free amine for further reactions.
Case Study: Synthesis of Bioactive Compounds
In a study focusing on the synthesis of novel derivatives for therapeutic applications, this compound was utilized to create compounds with enhanced biological activity against cancer cell lines. The successful incorporation of this compound into synthetic pathways demonstrated its versatility and importance in drug development .
Antioxidant Activity
Research has indicated that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cellular environments. This activity is particularly relevant in neurodegenerative conditions where oxidative damage plays a significant role.
Anti-inflammatory Effects
Studies have shown that this compound can reduce levels of inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have revealed its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. These findings highlight its promise as a candidate for further research and development in oncology .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress markers | |
| Anti-inflammatory | Decreases TNF-α and IL-6 levels | |
| Anticancer | Inhibits proliferation of cancer cell lines |
Mechanism of Action
The mechanism by which (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group serves as a protecting group, allowing selective reactions at other functional sites without interference.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to Boc-protected pyrrolidine carboxylic acids with variations in substituents (methyl, methoxy, hydroxy) and stereochemistry (Table 1).
Table 1: Structural and Physicochemical Comparison
Biological Activity
(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, positions it as a valuable intermediate in various chemical applications. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 1507389-76-5
- PubChem CID : 23079912
The compound features a pyrrolidine ring with a Boc group at the nitrogen atom and a carboxylic acid at the third carbon, which contributes to its reactivity and functionality in biological systems .
Research indicates that this compound can influence various biological pathways. Its structural similarities to naturally occurring amino acids allow it to interact with biological receptors and enzymes effectively:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
- Cellular Uptake and Bioavailability : Studies demonstrate that the compound can penetrate cellular membranes, suggesting its potential as a drug candidate with favorable bioavailability profiles .
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study explored the compound's role as an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, demonstrating low nanomolar potencies in cellular assays. This suggests that compounds like this compound could serve as scaffolds for developing new therapeutic agents targeting VHL-related pathways .
- Synthesis of Analogues :
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| This compound | Pyrrolidine ring, Boc group | Versatile synthetic intermediate |
| L-Proline | Pyrrolidine ring without protective groups | Naturally occurring amino acid |
| N-Boc-L-Valine | Valine side chain with Boc group | Used in peptide synthesis |
| N-Boc-L-Leucine | Leucine side chain with Boc group | Similar applications in pharmaceutical chemistry |
This comparison underscores the unique structural features of this compound and its importance in synthetic organic chemistry and drug development .
Q & A
Q. Basic: What synthetic strategies are recommended to achieve high enantiomeric purity of this compound?
To ensure enantiomeric purity, asymmetric synthesis using chiral auxiliaries or catalysts is critical. Key steps include:
- Stereoselective ring formation : Utilize chiral catalysts (e.g., organocatalysts or transition-metal complexes) during pyrrolidine ring closure to control the 2S,3R configuration.
- Protecting group selection : The tert-butoxycarbonyl (Boc) group is preferred for its stability under acidic conditions and ease of removal .
- Purification : Employ chiral HPLC or recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product, as demonstrated in similar pyrrolidine derivatives .
Q. Advanced: How does the stereochemistry of the pyrrolidine ring influence intermolecular interactions in crystallographic studies?
The 2S,3R configuration induces a unique envelope conformation in the pyrrolidine ring, with C4 deviating from planarity. This conformation facilitates a hydrogen-bonding network, where each molecule acts as both a donor (via carboxylic acid and hydroxyl groups) and acceptor (via carbonyl oxygen). X-ray crystallography reveals five classical hydrogen bonds per molecule, stabilizing the crystal lattice . Such interactions are critical for modeling ligand-receptor binding in drug design.
Q. Basic: What analytical techniques are essential for confirming the compound’s absolute configuration?
- X-ray crystallography : The gold standard for determining absolute stereochemistry. Anomalous scattering or Friedel pair refinement (if heavy atoms are present) can resolve chirality .
- Circular Dichroism (CD) : Correlates specific Cotton effects with the 2S,3R configuration.
- NMR spectroscopy : NOESY or ROESY experiments identify spatial proximities between protons, confirming ring conformation .
Q. Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound?
Discrepancies often arise from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) may yield different crystal forms.
- Impurities : Trace solvents or byproducts alter melting points. Use high-purity solvents and monitor reactions via TLC/HPLC .
- Instrument calibration : Validate differential scanning calorimetry (DSC) or NMR spectrometers against standard references. Cross-reference with published crystallographic data (e.g., CCDC entries) .
Q. Basic: What are the optimal storage conditions to prevent degradation of this compound?
Q. Advanced: How does the methyl group at C2 impact the compound’s conformational flexibility and biological activity?
The C2-methyl group introduces steric hindrance , restricting the pyrrolidine ring to a rigid envelope conformation. This rigidity enhances selectivity in enzyme inhibition (e.g., glycosidase or protease targets) by reducing off-target binding. Computational docking studies of analogous compounds show that methyl substitution improves binding affinity by 2–3 kcal/mol compared to non-methylated derivatives .
Q. Basic: What solvents are compatible with this compound for reaction conditions?
Q. Advanced: What strategies mitigate racemization during Boc removal or subsequent derivatization?
Q. Basic: How is the compound’s purity assessed before biological assays?
Q. Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) simulations : Model the envelope conformation’s stability in aqueous vs. lipid environments.
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon methyl or Boc group modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
